![molecular formula C8H9BrO2 B3261369 4-Bromo-2-(1-hydroxyethyl)phenol CAS No. 342880-86-8](/img/structure/B3261369.png)
4-Bromo-2-(1-hydroxyethyl)phenol
Overview
Description
4-Bromo-2-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9BrO2 . It has an average mass of 217.060 Da and a monoisotopic mass of 215.978592 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(1-hydroxyethyl)phenol consists of a phenol group with a bromine atom and a hydroxyethyl group attached to the benzene ring . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Physical And Chemical Properties Analysis
4-Bromo-2-(1-hydroxyethyl)phenol has an average mass of 217.060 Da and a monoisotopic mass of 215.978592 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
- Drug Design : Medicinal chemists explore its derivatives for potential drug candidates. The bromine substitution can modulate biological activity, making it an interesting scaffold for drug design .
- Antifungal Potential : Researchers explore its antifungal properties, which could lead to novel treatments for fungal infections .
- Phenolic Metabolites : Understanding its metabolism sheds light on the biosynthesis of phenolic compounds in plants and microorganisms .
- Degradation Studies : Investigating its degradation pathways helps assess environmental persistence and potential risks .
- Sensory Evaluation : Flavor chemists explore its sensory properties to understand its contribution to overall odor profiles .
Organic Synthesis and Medicinal Chemistry
Antimicrobial Properties
Natural Product Research
Environmental Chemistry
Flavor and Fragrance Industry
Analytical Chemistry
Safety and Hazards
When handling 4-Bromo-2-(1-hydroxyethyl)phenol, it is advised to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing . It should be stored in a dry, cool, and well-ventilated place, and containers should be kept tightly closed . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
- Nucleophilic Aromatic Substitution (SNAr) : 4-Bromo-2-(1-hydroxyethyl)phenol undergoes nucleophilic substitution reactions. In this process, a nucleophile (such as hydroxide ion or water) adds to the aromatic ring, followed by the loss of a halide anion. The negative charge is delocalized over the ring, and electron-withdrawing groups (like bromine) enhance the rate of substitution at ortho and para positions .
Mode of Action
properties
IUPAC Name |
4-bromo-2-(1-hydroxyethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAGFKJTZFIQOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(1-hydroxyethyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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